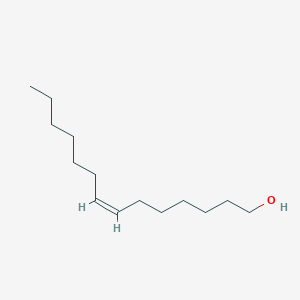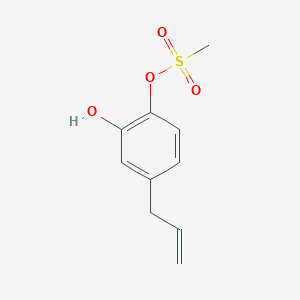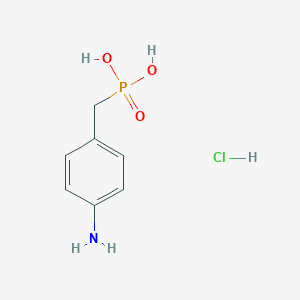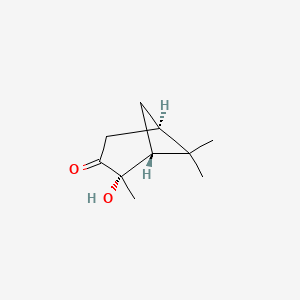
cis-7-Tetradecenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7-Tetradecenol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, specifically a monounsaturated fatty alcohol. The compound is characterized by the presence of a double bond in the cis configuration at the seventh carbon atom from the hydroxyl group. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation and Hydrogenation: One common method for synthesizing cis-7-Tetradecenol involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, followed by selective hydrogenation to yield the desired alcohol.
Wittig Reaction: Another approach involves the Wittig reaction between a suitable phosphonium ylide and an aldehyde, followed by reduction of the resulting alkene to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-7-Tetradecenol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation catalysts such as palladium on carbon.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Tetradecenal and tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Tetradecyl chloride.
Scientific Research Applications
cis-7-Tetradecenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role in insect pheromones, particularly in lepidopteran species, where it acts as a sex attractant.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which cis-7-Tetradecenol exerts its effects varies depending on its application:
Insect Pheromones: It binds to specific olfactory receptors in insects, triggering behavioral responses such as mating.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
cis-7-Tetradecenol can be compared with other similar compounds such as:
E-7-Tetradecenol: The trans isomer of this compound, which has different physical and chemical properties due to the different configuration of the double bond.
Tetradecanol: The saturated analog of this compound, which lacks the double bond and has different reactivity and applications.
cis-9-Tetradecenol: Another monounsaturated alcohol with the double bond at the ninth carbon, which has different biological activities and uses.
The uniqueness of this compound lies in its specific double bond position and configuration, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(Z)-tetradec-7-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAJPQXTGQWRU-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-43-1 |
Source


|
| Record name | cis-7-Tetradecenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,10-Dihydro-4,8,11-trimethoxy-6-methyl-5,10-dioxo-anthra[2,3-b]furan-7-carboxylic Acid Methyl Ester](/img/new.no-structure.jpg)

![6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde](/img/structure/B1144420.png)



